![molecular formula C14H22O3 B2546598 [2-(1-Adamantyl)ethoxy]acetic acid CAS No. 924843-94-7](/img/structure/B2546598.png)
[2-(1-Adamantyl)ethoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(1-Adamantyl)ethoxy]acetic acid is a useful research compound. Its molecular formula is C14H22O3 and its molecular weight is 238.327. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biotechnological Applications
"[2-(1-Adamantyl)ethoxy]acetic acid" and its derivatives have been explored for their potential in biotechnological applications, particularly in the production of valuable chemicals from biomass. Lactic acid, a key hydroxycarboxylic acid produced from biomass, serves as a precursor for synthesizing a variety of chemicals. Derivatives of lactic acid, potentially including adamantyl-based compounds, can be utilized for creating biodegradable polymers and other green chemistry applications, highlighting the role of such compounds in sustainable industrial processes (Gao, Ma, & Xu, 2011).
Environmental and Wastewater Treatment
The study of adamantyl-based compounds extends to environmental applications, particularly in wastewater treatment. For instance, peracetic acid, which shares functional similarities with adamantyl-based compounds, demonstrates a broad spectrum of antimicrobial activity. This makes it a candidate for disinfecting wastewater effluents, potentially including those contaminated with adamantyl derivatives. The ease of treatment implementation and the absence of persistent toxic by-products underline the environmental benefits of exploring adamantyl-based compounds for similar applications (Kitis, 2004).
Corrosion Inhibition
In the context of industrial applications, derivatives of "this compound" may find relevance in corrosion inhibition, especially for protecting metals in acidic solutions. Organic inhibitors, including those with adamantyl structures, are recognized for their efficiency in preventing metallic dissolution. Their effectiveness is attributed to the presence of heteroatoms and π-electrons, indicating the potential of adamantyl derivatives in enhancing corrosion resistance in various industrial settings (Goyal et al., 2018).
Pharmacological Potential in Neurodegenerative Diseases
Adamantane and its derivatives, including potentially "this compound," have been explored for their pharmacological potential against neurodegenerative diseases. Compounds like amantadine and memantine, with adamantane structures, are already used in treating conditions like Alzheimer's and Parkinson's. This suggests that further research into adamantyl derivatives could uncover new therapeutic agents for these diseases, offering a promising direction for biochemists, pharmacologists, and the pharmaceutical industry (Dembitsky, Gloriozova, & Poroikov, 2020).
Mécanisme D'action
Target of Action
Adamantane derivatives, to which [2-(1-adamantyl)ethoxy]acetic acid belongs, are known for their high reactivity and extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
Adamantane derivatives are known for their unique stability and reactivity when compared to simple hydrocarbon derivatives .
Biochemical Pathways
Adamantane derivatives are known to be involved in a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .
Pharmacokinetics
The adamantane moiety is usually introduced into structures of already active drugs in order to increase their lipophilicity and improve their pharmacological properties .
Result of Action
Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties .
Action Environment
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization in various environments .
Safety and Hazards
Orientations Futures
The future directions for the research and application of adamantane derivatives like “[2-(1-Adamantyl)ethoxy]acetic acid” are promising. The unique properties of these compounds offer extensive opportunities for their utilization in various fields, including medicinal chemistry, catalyst development, and nanomaterials .
Analyse Biochimique
Biochemical Properties
The adamantyl group in [2-(1-Adamantyl)ethoxy]acetic acid is known for its high reactivity, which offers extensive opportunities for its utilization in the synthesis of various functional adamantane derivatives
Cellular Effects
The cellular effects of this compound are not well-documented in the literature. Adamantane derivatives are known to have a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of this compound is not well-documented in the literature. The high reactivity of the adamantyl group suggests that it may interact with various biomolecules at the molecular level .
Propriétés
IUPAC Name |
2-[2-(1-adamantyl)ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3/c15-13(16)9-17-2-1-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,1-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOOMRKQZJGOIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
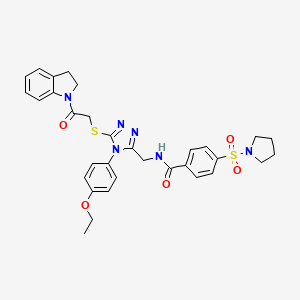
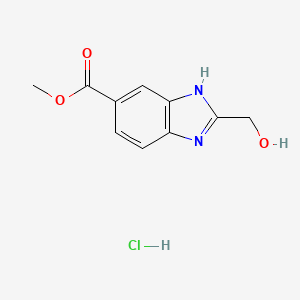
![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2546520.png)
![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2546521.png)
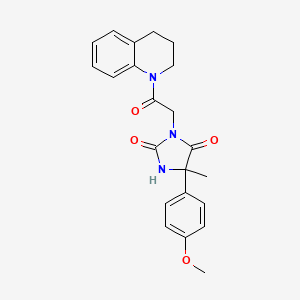
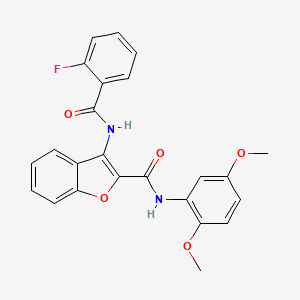
![4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2546525.png)
![ethyl 2-(2-((4-cyclohexyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2546526.png)
![N4-(4-ethoxyphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2546528.png)

![4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2546531.png)
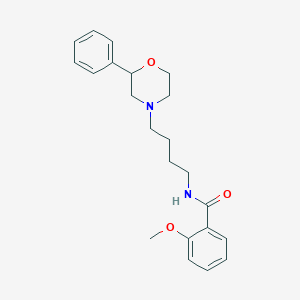
![5-[(4-iodophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2546537.png)

